4-Methoxyphenyl 2-iodoacetate
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Overview
Description
4-Methoxyphenyl 2-iodoacetate is an organic compound with the molecular formula C9H9IO3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an iodoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl 2-iodoacetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenol with iodoacetic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoacetate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-methoxyphenyl derivatives with various functional groups replacing the iodine atom.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 4-methoxyphenyl ethanol.
Scientific Research Applications
4-Methoxyphenyl 2-iodoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 2-iodoacetate involves its reactivity with various biological molecules. The iodoacetate group can alkylate thiol groups in proteins, leading to the inhibition of enzyme activities. This alkylation can disrupt metabolic pathways and cellular functions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl acetate
- 4-Methoxyphenyl propionate
- 4-Methoxyphenyl butyrate
Uniqueness
4-Methoxyphenyl 2-iodoacetate is unique due to the presence of the iodoacetate group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in substitution reactions and as a biochemical probe.
Properties
Molecular Formula |
C9H9IO3 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-iodoacetate |
InChI |
InChI=1S/C9H9IO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
AVORYHAJAIZPDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CI |
Origin of Product |
United States |
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